molecular formula C19H15Cl2NO3S B6434494 N-{[1,1'-biphenyl]-4-yl}-3,4-dichloro-2-methoxybenzene-1-sulfonamide CAS No. 2419730-80-4

N-{[1,1'-biphenyl]-4-yl}-3,4-dichloro-2-methoxybenzene-1-sulfonamide

Cat. No. B6434494
CAS RN: 2419730-80-4
M. Wt: 408.3 g/mol
InChI Key: AJASYBQIZPEIJD-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of a compound is determined by the arrangement of its atoms and the chemical bonds that hold them together. The biphenyl moiety in “N-{[1,1’-biphenyl]-4-yl}-3,4-dichloro-2-methoxybenzene-1-sulfonamide” consists of two connected phenyl rings . In the gas phase, the molecule exists in two enantiomorphic twisted forms with an angle between the planes of the two rings of 44.4° .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound are determined by its molecular structure and the nature of the chemical bonds it contains. For biphenyl, a component of the compound , it is a solid at room temperature, with a melting point of 69.2 °C (156.6 °F) .

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties, as well as how it is handled and used. Biphenyl, a component of the compound , is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

The future directions for research on “N-{[1,1’-biphenyl]-4-yl}-3,4-dichloro-2-methoxybenzene-1-sulfonamide” would likely involve further exploration of its synthesis, properties, and potential applications. This could include studies on its reactivity, stability, and possible uses in various fields .

properties

IUPAC Name

3,4-dichloro-2-methoxy-N-(4-phenylphenyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15Cl2NO3S/c1-25-19-17(12-11-16(20)18(19)21)26(23,24)22-15-9-7-14(8-10-15)13-5-3-2-4-6-13/h2-12,22H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJASYBQIZPEIJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1Cl)Cl)S(=O)(=O)NC2=CC=C(C=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15Cl2NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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